molecular formula C6H7ClN2 B11759887 5-chloro-N-methylpyridin-3-amine CAS No. 1158838-28-8

5-chloro-N-methylpyridin-3-amine

Cat. No.: B11759887
CAS No.: 1158838-28-8
M. Wt: 142.58 g/mol
InChI Key: JOKOIYCSBHIPFK-UHFFFAOYSA-N
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Description

5-chloro-N-methylpyridin-3-amine is a chemical compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methylpyridin-3-amine typically involves the chlorination of N-methylpyridin-3-amine. One common method is the reaction of N-methylpyridin-3-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

N-methylpyridin-3-amine+SOCl2This compound+HCl+SO2\text{N-methylpyridin-3-amine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 N-methylpyridin-3-amine+SOCl2​→this compound+HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methylpyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of N-methylpyridin-3-amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Products include various substituted pyridines.

    Oxidation: N-oxides of this compound.

    Reduction: N-methylpyridin-3-amine.

Scientific Research Applications

5-chloro-N-methylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The chlorine atom and the pyridine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-methylpyridin-3-amine: Similar structure but with a methyl group instead of a chlorine atom.

    5-fluoropyridin-3-amine: Contains a fluorine atom instead of chlorine.

    N-methylpyridin-3-amine: Lacks the chlorine substitution.

Uniqueness

5-chloro-N-methylpyridin-3-amine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties. This makes it a valuable compound in the synthesis of specific pharmaceuticals and other bioactive molecules.

Properties

CAS No.

1158838-28-8

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

IUPAC Name

5-chloro-N-methylpyridin-3-amine

InChI

InChI=1S/C6H7ClN2/c1-8-6-2-5(7)3-9-4-6/h2-4,8H,1H3

InChI Key

JOKOIYCSBHIPFK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CN=C1)Cl

Origin of Product

United States

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